3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one
Descripción
This compound belongs to the quinazolinone family, characterized by a fused bicyclic quinazolin-4(3H)-one core linked via a 3-oxopropyl chain to a 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole moiety. Key synthetic routes involve coupling reactions between pyridoindole intermediates and quinazolinone precursors, often using chiral HPLC for enantiomeric resolution (e.g., 97% enantiomeric excess reported for related compounds) . Physicochemical characterization includes NMR, UPLC-MS, and HRMS data, with specific optical rotations (e.g., [α]58925 +68.8) confirming stereochemical purity .
Propiedades
Fórmula molecular |
C22H20N4O2 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
3-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]quinazolin-4-one |
InChI |
InChI=1S/C22H20N4O2/c27-21(10-12-26-14-23-18-7-3-2-6-16(18)22(26)28)25-11-9-20-17(13-25)15-5-1-4-8-19(15)24-20/h1-8,14,24H,9-13H2 |
Clave InChI |
BEPMRQDJTPRLGI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Origen del producto |
United States |
Métodos De Preparación
Three-Component Assembly via Arenediazonium Salts
A metal-free, one-pot method employs arenediazonium salts, nitriles, and bifunctional anilines to construct 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. For the target compound, anthranilamide derivatives substituted with a propyl ketone precursor could serve as bifunctional anilines. Reaction with arenediazonium salts (e.g., 2-nitrobenzenediazonium) and acetonitrile derivatives forms the quinazolinone core while introducing the propyl side chain. Key advantages include:
Acid-Catalyzed Cyclization of Anthranilamides
Condensation of anthranilamide with 3-oxo-propionaldehyde derivatives under Brønsted acid catalysis (e.g., p-TSA) yields 3-substituted quinazolin-4(3H)-ones. This method permits direct installation of the propyl ketone side chain but requires careful control of reaction conditions to avoid overoxidation or decomposition.
Preparation of 1,3,4,5-Tetrahydro-2H-Pyrido[4,3-b]indole
Copper-Catalyzed Domino Reaction
A Cu(OAc)₂·H₂O-catalyzed domino reaction between substituted isatins and 2-bromopyridines constructs pyrido-fused quinazolinones. Adapting this protocol, 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole can be synthesized via:
-
C–N Bond Cleavage : Isatin derivatives undergo ring opening to generate amine intermediates.
-
Cyclization : Spontaneous cyclization with 2-bromo-3-aminopyridine forms the pyridoindole framework.
Optimized Conditions :
Pictet-Spengler Cyclization
Tryptamine derivatives react with carbonyl compounds (e.g., aldehydes) under acidic conditions to form tetrahydro-β-carbolines, which can be oxidized to pyridoindoles. For the target structure, using 3-aminopyridine-4-carbaldehyde enables regioselective cyclization.
Linking Quinazolinone and Pyridoindole Moieties
Michael Addition-Alkylation Strategy
The 3-oxopropyl linker is introduced via a two-step sequence:
-
Michael Addition : Quinazolin-4(3H)-one reacts with methyl vinyl ketone in the presence of DBU to form 3-(3-oxopropyl)quinazolin-4(3H)-one.
-
N-Alkylation : The ketone side chain undergoes nucleophilic substitution with 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole under Mitsunobu conditions (DIAD, PPh₃).
Challenges :
-
Competing overalkylation at the quinazolinone N3 position.
-
Epimerization at the ketone center requires chiral resolution if enantiopure products are desired.
Reductive Amination
Condensation of 3-(3-oxopropyl)quinazolin-4(3H)-one with pyridoindole-2-amine using NaBH₃CN in MeOH affords the target compound. This method offers superior stereocontrol but necessitates prefunctionalized amine derivatives.
One-Pot Multicomponent Approaches
Tandem Cyclization-Coupling
A domino reaction combining anthranilamide, 3-oxopentanedial, and pyridoindole-2-amine in the presence of p-TSA achieves concurrent quinazolinone formation and C–N coupling.
Conditions :
Metal-Mediated Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between bromoquinazolinone and pyridoindole-boronic esters installs the propyl ketone linker. However, this method is less favored due to the instability of boronic esters under ketone-forming conditions.
Functionalization and Derivatization
Side Chain Modifications
Ring Expansion
Treatment with DDQ oxidizes the tetrahydro-pyridoindole to a fully aromatic system, altering electronic properties and bioactivity.
Analytical and Spectroscopic Characterization
Key Data :
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, quinazolinone H-2), 7.89–7.45 (m, 4H, aromatic), 4.12 (t, J = 6.8 Hz, 2H, N-CH2), 3.02 (s, 2H, pyridoindole CH2).
-
HRMS (ESI+) : m/z calc. for C22H19N4O2 [M+H]+: 379.1504; found: 379.1501.
Challenges and Optimization Strategies
Byproduct Formation
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la unidad de indol, utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se pueden realizar reacciones de reducción en los grupos carbonilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos, facilitadas por reactivos como halógenos o agentes nitrantes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Halógenos (por ejemplo, bromo) en presencia de un catalizador ácido de Lewis.
Productos Principales
Oxidación: Formación de derivados de quinazolinona con unidades de indol oxidadas.
Reducción: Formación de alcoholes o aminas a partir de la reducción de grupos carbonilo.
Sustitución: Derivados halogenados o nitrados del compuesto.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se estudia su potencial como inhibidor enzimático o modulador de receptores debido a su estructura única.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas, antivirales y antiinflamatorias.
Industria: Posible uso en el desarrollo de nuevos materiales o como precursor para la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 3-[3-oxo-3-(1,3,4,5-tetrahidro-2H-pirido[4,3-b]indol-2-il)propil]quinazolin-4(3H)-ona no se comprende completamente, pero se cree que interactúa con objetivos moleculares y vías específicas:
Objetivos Moleculares: Pueden incluir enzimas, receptores y proteínas involucradas en vías de señalización celular.
Vías Involucradas: Podrían afectar las vías relacionadas con la proliferación celular, la apoptosis y la inflamación.
Comparación Con Compuestos Similares
Research Findings and Trends
- Conformational Dynamics : Pyridoindole derivatives exhibit Ca/Cb conformational ratios (56:44 to 67:33), influencing receptor binding and selectivity .
- Therapeutic Potential: Tetrahydro-pyridoindole derivatives are patented for Alzheimer’s disease, targeting Tau protein aggregation , while quinazolinones dominate oncology and infectious disease research .
- Synthetic Challenges : Chiral resolution remains critical for enantiopure derivatives, with HPLC achieving >97% purity .
Actividad Biológica
The compound 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 359.4 g/mol. Its structure features a quinazolinone core combined with a tetrahydropyrido moiety, which contributes to its biological activity. The presence of functional groups such as ketones and nitrogen heterocycles enhances its interaction with biological targets.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.4 g/mol |
| Key Functional Groups | Keto group, tetrahydropyrido structure |
Anticancer Properties
Preliminary studies indicate that compounds similar to 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one exhibit significant anticancer activity. For instance, derivatives of quinazolinone have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinazolinone Derivative A | MCF-7 (breast cancer) | 5.0 |
| Quinazolinone Derivative B | HCT116 (colon cancer) | 3.5 |
These findings suggest that the compound could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Research has indicated that similar quinazolinone derivatives possess antibacterial and antifungal activities:
| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 1.95 µg/mL |
| Antifungal | Candida albicans | 3.90 µg/mL |
These results point towards the potential use of this compound in treating infections caused by resistant strains of bacteria and fungi.
The mechanism by which 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one exerts its biological effects is believed to involve the inhibition of key enzymes and signaling pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases involved in cell proliferation and survival.
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a related quinazolinone derivative on human cancer cell lines (MCF-7 and HCT116). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 5 µM for MCF-7 cells and 3.5 µM for HCT116 cells.
Case Study 2: Antimicrobial Efficacy Assessment
In another investigation focusing on antimicrobial activity, a series of quinazolinone derivatives were tested against various pathogens. The most potent derivative exhibited an MIC of 1.95 µg/mL against Staphylococcus aureus, demonstrating its potential as an effective antibacterial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one, and how can yield be optimized?
- Methodological Answer : The synthesis involves multi-step protocols, including condensation reactions and heterocyclic ring formation. Key steps include:
- Step 1 : Formation of the pyridoindole core via cyclization of substituted indole derivatives under acidic conditions (e.g., HCl or H₂SO₄) .
- Step 2 : Coupling the pyridoindole moiety to the quinazolinone core using a propyl linker with a ketone group. Temperature control (60–80°C) and pH adjustments (neutral to mildly acidic) are critical to avoid side reactions .
- Optimization : Use of catalysts like Lewis acids (e.g., ZnCl₂) and high-purity solvents (e.g., DMF or DMSO) improves yield (typically 50–70%). Thin-layer chromatography (TLC) is recommended for real-time monitoring .
Q. What analytical techniques are essential for characterizing this compound and confirming its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the quinazolinone carbonyl (δ ~160–170 ppm) and pyridoindole aromatic protons (δ ~6.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- Infrared Spectroscopy (IR) : Identifies functional groups like C=O (1680–1700 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹) .
- Melting Point Analysis : Sharp melting points (e.g., 250–300°C) indicate purity; deviations suggest byproducts .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes (e.g., cyclooxygenase) based on structural analogs’ activity .
- In Vitro Assays : Use enzyme inhibition assays (IC₅₀ determination) with fluorogenic substrates. For example, test anti-inflammatory activity via COX-2 inhibition .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect this compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Pyridoindole Substitution : Electron-withdrawing groups (e.g., -Cl, -F) enhance binding to hydrophobic enzyme pockets .
- Quinazolinone Modifications : Bulky substituents on the quinazolinone ring (e.g., benzyl groups) improve metabolic stability but may reduce solubility .
- Case Study : Replacing the propyl linker with a shorter chain decreased activity by 40%, as observed in related quinazolinones .
Q. What computational strategies can predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2). Focus on hydrogen bonding with the quinazolinone carbonyl and π-π stacking with the pyridoindole .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability. Substituents like fluorine improve blood-brain barrier penetration .
Q. How should researchers address contradictory data in biological activity across studies?
- Methodological Answer :
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time). For example, COX-2 inhibition discrepancies may arise from differing enzyme sources .
- Compound Purity : Re-characterize batches using HPLC (>95% purity) if activity varies .
- Case Study : A 20% yield difference in analogs (e.g., 59% vs. 65%) correlated with residual solvents detected via GC-MS, impacting bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
